Terbium trichloride hexahydrate

概要

説明

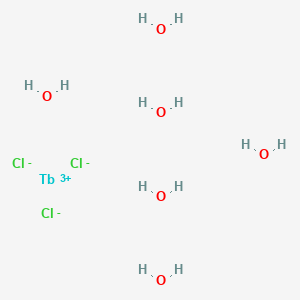

Chemical Formula: TbCl₃·6H₂O

Molecular Weight: 373.38 g/mol (hydrated); 265.29 g/mol (anhydrous) .

CAS Number: 13798-24-8 .

Purity: Available in 99.9% to 99.999% grades, depending on supplier specifications .

Physical Properties: White crystalline solid, highly soluble in water (very deliquescent), odorless .

Applications:

- Electronics: Precursor for terbium metal used in Terfenol-D alloys (magnetostrictive materials) .

- Photonics: Key dopant in halide perovskite nanocrystals for tunable green-to-blue emission in LEDs and displays .

- Biomedical: Synthesis of luminescent complexes for pH-sensitive assays and medical imaging probes .

- Nanotechnology: Production of terbium nanotubes and nanorods for catalytic and magnetic applications .

Safety: Classified as hazardous (H315: skin irritation; H319: serious eye irritation). Requires protective equipment during handling .

作用機序

The mechanism by which terbium trichloride hexahydrate exerts its effects is primarily through its interaction with other molecules and ions. The terbium ion can form complexes with various ligands, affecting the electronic and structural properties of the resulting compounds. These interactions are crucial in applications such as luminescence and catalysis .

類似化合物との比較

Other Lanthanide Chlorides (Hexahydrates)

Key Differences :

- YbCl₃·6H₂O exhibits green coloration and higher density (2570 kg/m³), unlike the colorless/white TbCl₃·6H₂O .

- HoCl₃·6H₂O is preferred in multiplexed bioassays due to its distinct emission spectra .

Hydration State Variants

Impact of Hydration :

- Heptahydrates (e.g., LaCl₃·7H₂O) may exhibit lower thermal stability compared to hexahydrates due to additional water molecules .

Nitrate Counterparts

| Compound | Formula | Reactivity | Extraction Efficiency (ATPS*) | Reference |

|---|---|---|---|---|

| TbCl₃·6H₂O | TbCl₃·6H₂O | High Lewis acidity | Not studied | |

| Tb(NO₃)₃·6H₂O | Tb(NO₃)₃·6H₂O | Oxidizing agent | Lower than Gd/Eu nitrates |

*ATPS: Aqueous two-phase systems.

- TbCl₃·6H₂O is preferred in non-oxidative syntheses (e.g., nanoparticle preparation), while nitrates are avoided in reducing environments .

Transition Metal Chlorides

- FeCl₃·6H₂O is bioavailable in fortified foods, unlike TbCl₃·6H₂O, which is toxic and restricted to industrial uses .

Yttrium Chloride Hexahydrate

- YCl₃·6H₂O is more versatile in catalysis, while TbCl₃·6H₂O is niche due to cost and reactivity constraints .

生物活性

Terbium trichloride hexahydrate (TbCl₃·6H₂O) is a rare earth metal compound with significant applications in various fields, including materials science and biomedicine. This article explores the biological activity of TbCl₃·6H₂O, focusing on its synthesis, properties, and potential biological implications.

Chemical Composition:

- Molecular Formula: TbCl₃·6H₂O

- Molecular Weight: 373.38 g/mol

- CAS Number: 13798-24-8

Synthesis:

TbCl₃·6H₂O can be synthesized through various methods, including:

- Reaction of Terbium Oxide with Hydrochloric Acid:

- Direct Reaction of Terbium and Chlorine:

The compound appears as a white, hygroscopic powder that is very soluble in water .

Toxicity and Safety

Terbium compounds, including TbCl₃·6H₂O, have been noted for their potential toxicity. Exposure can lead to hyperemia of the iris and other ocular effects. Safety data indicate that precautions should be taken to avoid contact with skin and eyes, as well as inhalation of dust .

Applications in Biomedicine

-

Phosphorescent Applications:

TbCl₃·6H₂O is utilized as an activator in phosphors, particularly for green light emission in displays and lasers. The biological relevance comes from its potential use in bioimaging techniques where luminescent properties can be harnessed for tracking biological processes . -

Antioxidant Properties:

Recent studies have indicated that terbium compounds may exhibit antioxidant properties. For instance, certain terbium complexes have shown the ability to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases . -

Potential Anticancer Activity:

Research has begun to explore the cytotoxic effects of terbium compounds on cancer cells. Preliminary findings suggest that TbCl₃·6H₂O may induce apoptosis in specific cancer cell lines, although further studies are required to elucidate the mechanisms involved .

Case Studies and Research Findings

科学的研究の応用

Electronic Devices

Terbium trichloride hexahydrate is used as a precursor for the preparation of metallic terbium, which is essential in various electronic devices. Its role as a dopant in solid-state devices enhances the performance of lasers and phosphors used in display technologies .

Phosphors for Display Technologies

One of the primary applications of TbCl3·6H2O is in the production of green phosphors for color television tubes and LED displays. Terbium compounds are known for their luminescent properties, which are crucial for creating vibrant displays .

Catalysis and Chemical Synthesis

The compound serves as a catalyst in several chemical reactions and is utilized in synthesizing complex compounds. Its ability to form coordination complexes makes it suitable for spectrofluorimetric determination of various chemicals, particularly in pharmaceutical formulations .

Nanotechnology

Recent studies have explored the use of this compound in the synthesis of terbium nanotubes, which have potential applications in nanotechnology due to their unique optical and electronic properties .

Biochemical Applications

TbCl3·6H2O has been investigated for its effects on surfactants' micellization properties, indicating potential applications in biochemistry and molecular biology . Furthermore, it has been used to develop label-free aptasensors for detecting antibiotic residues in food safety testing .

Data Table: Summary of Applications

Case Study 1: Terbium-Doped Phosphors

A study highlighted the effectiveness of terbium-doped phosphors in enhancing the brightness and efficiency of LED lighting systems. The incorporation of TbCl3·6H2O during the synthesis process resulted in improved luminescent properties, making it a preferred choice for modern display technologies.

Case Study 2: Biochemical Detection Systems

Research involving the use of this compound as a component in aptasensor technology demonstrated its capability to detect antibiotic residues with high sensitivity. The study emphasized the compound's role in improving detection limits compared to traditional methods.

化学反応の分析

Complexation Reactions

The terbium(III) ion exhibits strong ligand coordination capabilities:

Ethylenediaminetetraacetic acid (EDTA) complexation :

Stability constant (log K): 17.8 ± 0.2

Micellar systems interaction :

In sodium dodecyl sulfate solutions, Tb³⁰ forms complexes through:

Gas-Phase Ion Clustering

Mass spectrometry studies reveal clustering thermodynamics:

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| Cl⁻ + TbCl₃ → TbCl₄⁻ | 353 ± 18 | TDEq | |

| TbCl₄⁻ + TbCl₃ → Tb₂Cl₇²⁻ | 242 ± 38 | TDEq | |

| TbCl₄⁻ + 2TbCl₃ → Tb₃Cl₁₀³⁻ | 390 ± 9.6 | TDEq |

Thermal Decomposition Pathways

Controlled heating induces structural changes:

Key thermal parameters:

| Property | Value | Source |

|---|---|---|

| Melting Point | 145°C | |

| Dehydration Onset | 180°C | |

| Anhydrous Form Stability | Up to 600°C |

Redox Behavior

Terbium(III) demonstrates limited redox activity under standard conditions but participates in specialized electron transfer reactions:

Electrochemical reduction :

Reduction potential: -3.1 V vs SHE

Oxidative stability :

-

No spontaneous oxidation in air below 400°C

-

Forms TbOCl upon prolonged heating in oxygen-rich environments

These reaction characteristics make terbium trichloride hexahydrate valuable for phosphor manufacturing, catalytic systems, and advanced material synthesis. The compound's predictable hydration-dehydration behavior and stable complexation thermodynamics enable precise control in industrial applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing high-purity TbCl₃·6H₂O?

To achieve high-purity TbCl₃·6H₂O (≥99.99%), use terbium oxide (Tb₄O₇) or metallic terbium as starting materials. Hydrochloric acid is typically employed for dissolution under controlled temperature (60–80°C). Hydration is managed by slow evaporation in a dry environment. Recrystallization in ethanol/water mixtures removes impurities. Purity is validated via inductively coupled plasma mass spectrometry (ICP-MS) and trace rare-earth analysis .

Q. How is TbCl₃·6H₂O characterized for structural and compositional integrity?

Key techniques include:

- X-ray diffraction (XRD) : Confirms crystalline structure and phase purity.

- Thermogravimetric analysis (TGA) : Determines dehydration behavior (e.g., water loss at ~150°C).

- Elemental analysis : Quantifies Tb³⁺, Cl⁻, and H₂O content via titration or energy-dispersive X-ray spectroscopy (EDS) .

Q. Why is purity grade (99.9% vs. 99.999%) critical in experimental design?

Higher purity (99.999%) minimizes interference from trace metals (e.g., Fe, Nd) in luminescence or catalytic studies. Lower grades (99.9%) may suffice for bulk synthesis or non-quantitative applications. Always cross-check certificates of analysis (COA) for trace element profiles .

Advanced Research Questions

Q. How does TbCl₃·6H₂O function as a dopant in inorganic phosphors?

Tb³⁺ ions in TbCl₃·6H₂O are incorporated into host lattices (e.g., Cs₂NaInCl₆) via hydrothermal or solid-state methods. The dopant concentration (0.1–5 mol%) affects emission intensity and color purity. Photoluminescence (PL) spectroscopy and X-ray absorption fine structure (XAFS) analysis optimize doping efficiency and monitor Tb³⁺ coordination environments .

Q. What methodologies resolve contradictions in reported luminescence quantum yields?

Discrepancies arise from variations in synthesis (e.g., hydration state, particle size) or measurement conditions (excitation wavelength, temperature). Standardize protocols by:

- Using anhydrous TbCl₃ as a reference.

- Calibrating PL systems with known standards.

- Reporting full experimental parameters (e.g., solvent, excitation source) .

Q. How can TbCl₃·6H₂O be utilized in multimodal imaging probes?

Tb³⁺ emits in the visible range (e.g., 544 nm green emission), enabling optical imaging. For magnetic resonance imaging (MRI), combine with Dy³⁺ or Gd³⁺ salts. Hydrothermal synthesis parameters (pH, temperature, reaction time) control particle size (10–100 nm) and colloidal stability .

Q. What strategies mitigate hygroscopicity during storage and handling?

Store TbCl₃·6H₂O in desiccators with silica gel or under inert gas. For moisture-sensitive reactions, pre-dry at 100°C (short-term) or convert to anhydrous TbCl₃ via heating under vacuum. Monitor water content via Karl Fischer titration .

Q. Methodological Recommendations

- Controlled Synthesis : Use Schlenk lines for anhydrous conditions.

- Advanced Characterization : Pair XRD with Raman spectroscopy to detect amorphous phases.

- Data Reproducibility : Report impurity profiles and hydration state in all publications.

準備方法

Hydrochlorination of Terbium(III) Oxide

Reaction Mechanism and Stoichiometry

The most widely documented method for synthesizing TbCl₃·6H₂O involves reacting terbium(III) oxide (Tb₂O₃) with concentrated hydrochloric acid (HCl). The reaction proceeds as follows:

2\text{O}3 + 6\ \text{HCl} \rightarrow 2\ \text{TbCl}3 + 3\ \text{H}2\text{O}

This exothermic reaction typically achieves near-quantitative yields under reflux conditions . The hexahydrate form crystallizes upon cooling the saturated aqueous solution, with water molecules coordinating the terbium(III) ions.

Optimization Parameters

Key variables influencing yield and purity include:

-

Acid Concentration : A minimum of 6 M HCl is required to ensure complete dissolution of Tb₂O₃. Excess HCl (8–12 M) accelerates reaction kinetics but necessitates neutralization steps to isolate the hexahydrate .

-

Temperature : Refluxing at 80–100°C for 4–6 hours ensures complete conversion. Prolonged heating above 110°C risks partial dehydration, forming anhydrous TbCl₃ .

-

Stoichiometric Ratio : A 1:3 molar ratio of Tb₂O₃ to HCl is critical. Substoichiometric acid quantities leave unreacted oxide, while excess acid complicates crystallization .

Table 1: Hydrochlorination Reaction Conditions and Outcomes

| Parameter | Optimal Range | Purity (%) | Yield (%) |

|---|---|---|---|

| HCl Concentration | 6–12 M | 99.9 | 95–98 |

| Reaction Temperature | 80–100°C | 99.5 | 97 |

| Reaction Time | 4–6 hours | 99.0 | 96 |

Data derived from industrial-scale syntheses indicate that this method reliably produces high-purity TbCl₃·6H₂O, albeit with stringent controls to avoid hydration defects .

Direct Elemental Synthesis

Chlorination of Metallic Terbium

An alternative route involves the direct reaction of terbium metal with chlorine gas:

2 \rightarrow 2\ \text{TbCl}3

Subsequent hydration yields TbCl₃·6H₂O. This method bypasses intermediate oxide formation but requires specialized equipment for handling gaseous chlorine .

Process Considerations

-

Chlorine Gas Handling : Reactions must occur in sealed reactors with scrubbers to neutralize unreacted Cl₂. Safety protocols are paramount due to chlorine’s toxicity .

-

Temperature Control : The reaction is initiated at 200°C and sustained at 300–400°C. Higher temperatures risk sublimation of TbCl₃, complicating product recovery .

-

Hydration Step : Anhydrous TbCl₃ is hygroscopic, readily absorbing water vapor to form the hexahydrate. Controlled humidity chambers (60–70% RH) ensure consistent hydration .

Table 2: Elemental Synthesis Parameters

| Parameter | Optimal Range | Purity (%) | Yield (%) |

|---|---|---|---|

| Reaction Temperature | 300–400°C | 99.5 | 90–92 |

| Chlorine Pressure | 1.5–2.0 atm | 99.0 | 88 |

| Hydration Time | 24–48 hours | 99.8 | 95 |

While this method offers high purity, its operational complexity and lower yield compared to the oxide route limit its industrial adoption .

Post-Synthesis Purification Techniques

Solvent Extraction and Recrystallization

Crude TbCl₃·6H₂O often contains impurities such as residual HCl or unreacted Tb₂O₃. Solvent extraction using organophosphorus reagents (e.g., Cyanex 272) in tandem with tertiary amines (e.g., Alamine 336) enhances purity by selectively partitioning terbium ions into the organic phase . Subsequent back-extraction into dilute HCl yields a purified aqueous solution, which is recrystallized at 4°C to obtain high-purity crystals .

Analytical Validation

Inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) are employed to verify stoichiometry and hydration state. Typical impurity levels post-purification are <50 ppm for transition metals and <100 ppm for residual solvents .

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for TbCl₃·6H₂O Production

| Criterion | Hydrochlorination | Elemental Synthesis |

|---|---|---|

| Yield (%) | 95–98 | 88–92 |

| Purity (%) | 99.9 | 99.5 |

| Scalability | High | Moderate |

| Equipment Cost | Low | High |

| Safety Risks | Moderate | High |

The hydrochlorination method is favored for its balance of yield, cost, and safety, whereas elemental synthesis is reserved for applications requiring ultra-high-purity terbium .

Industrial and Research Applications

TbCl₃·6H₂O’s role in green phosphors (e.g., in cathode-ray tubes) and Terfenol-D alloys necessitates rigorous quality control during synthesis. Recent advances in solvent extraction protocols have enabled its use in pharmaceutical fluorimetry, where sub-ppm impurity levels are mandatory .

特性

IUPAC Name |

terbium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJUVCOAZNLCJZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10042-88-3 (Parent) | |

| Record name | Terbium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90929958 | |

| Record name | Terbium(3+) chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13798-24-8 | |

| Record name | Terbium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium(3+) chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBIUM CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4F1LZV8HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。